molecular formula C15H11NO3 B8774256 2-Methyl-5-phenoxyisoindole-1,3-dione CAS No. 63197-24-0

2-Methyl-5-phenoxyisoindole-1,3-dione

Cat. No.: B8774256
CAS No.: 63197-24-0
M. Wt: 253.25 g/mol
InChI Key: KAKHHAGGIROHFX-UHFFFAOYSA-N
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Description

2-Methyl-5-phenoxyisoindole-1,3-dione is a heterocyclic compound featuring a phthalimide-like core modified with a methyl group at position 2 and a phenoxy substituent at position 3. This structural framework confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

63197-24-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-methyl-5-phenoxyisoindole-1,3-dione

InChI

InChI=1S/C15H11NO3/c1-16-14(17)12-8-7-11(9-13(12)15(16)18)19-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

KAKHHAGGIROHFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The introduction of bulky substituents (e.g., thioxo-triazolidine in 13c) reduces synthetic yields (33–42%), likely due to steric hindrance .
  • The phenoxy group in compound 10 () enhances bioactivity, as seen in its gyrase inhibition at 2.8–57 mM concentrations .
  • Nitro-substituted analogs (e.g., 2-Methyl-5-nitroisoindoline-1,3-dione) are commercially available, suggesting robust synthetic protocols .

Physicochemical and Spectral Properties

Property 2-Methyl-5-phenoxyisoindole-1,3-dione (Inferred) 13c 14 2-Methyl-5-nitroisoindoline-1,3-dione
Melting Point (°C) Not reported >300 >300 Not reported
IR Peaks (cm⁻¹) C=O (~1700–1785) 1785, 1714 (C=O) 1781, 1707 (C=O) N/A
^1H-NMR Features Aromatic protons, methyl resonance δ 2.50 (CH3), 7.15–8.19 (Ar-H) δ 2.35 (CH3), 7.48–8.35 (Ar-H) δ 2.56–2.64 (CH3)
Lipophilicity (ClogP) Likely moderate (phenoxy increases hydrophobicity) Not reported Not reported Higher (nitro group)

Key Observations :

  • High melting points (>300°C) in analogs 13c and 14 suggest strong crystallinity due to hydrogen bonding and aromatic stacking .

Key Observations :

  • Phenoxy-containing compound 10 exhibits concentration-dependent enzyme inhibition, suggesting that 2-Methyl-5-phenoxyisoindole-1,3-dione may share similar bioactivity .
  • The nitro-substituted analog () is likely used as an intermediate rather than a bioactive agent due to its electrophilic nitro group.

Preparation Methods

Reaction Mechanism and Optimization

The palladium-catalyzed aminocarbonylation of o-halobenzoates represents a one-step route to isoindole-1,3-diones, including 2-methyl-5-phenoxy derivatives. This method, reported by Li et al. (2008), involves the coupling of methyl 2-iodobenzoate with benzylamine derivatives under a carbon monoxide (CO) atmosphere. The reaction proceeds via oxidative addition of the o-halobenzoate to palladium, followed by CO insertion and nucleophilic attack by the amine, culminating in reductive elimination to form the isoindole-1,3-dione core.

Critical parameters for optimizing yields include:

  • Catalyst and Ligand Systems : Pd(OAc)₂ (5–10 mol%) with 1,3-bis(diphenylphosphino)propane (dppp, 10–20 mol%) achieves optimal activity. Sterically hindered ligands (e.g., tricyclohexylphosphine) reduce yields due to slower oxidative addition kinetics.

  • Base and Solvent : Cs₂CO₃ (2 equiv) in toluene at 95°C under 1 atm CO maximizes product formation (up to 90% yield). Polar aprotic solvents like DMF or DMSO result in side reactions or lower conversions.

  • Substrate Scope : Electron-donating groups (e.g., methoxy) on the benzoate enhance reactivity, while electron-withdrawing groups (e.g., nitro) necessitate harsher conditions.

Table 1: Optimization of Palladium-Catalyzed Aminocarbonylation

EntryPd(OAc)₂ (mol%)Ligand (mol%)Base (equiv)SolventYield (%)
110PPh₃ (20)Cs₂CO₃ (2)Toluene76
25dppp (10)Cs₂CO₃ (3)Toluene90
35dppp (20)Cs₂CO₃ (2)THF42

Scalability and Functional Group Tolerance

This method demonstrates scalability, with gram-scale reactions (2 mmol substrate) achieving 78–89% yields. Functional groups such as alcohols, ketones, and nitro groups remain intact under these conditions, enabling diverse substitution patterns on the isoindole ring. For 2-methyl-5-phenoxyisoindole-1,3-dione, the phenoxy group is introduced via a pre-functionalized o-halobenzoate precursor, followed by methylamine incorporation at the N-position.

Carbonylation Under CO₂ Atmosphere Using Pd(TFA)₂

Methodology and Reaction Design

An alternative approach employs Pd(II) trifluoroacetate [Pd(TFA)₂] under a CO₂ atmosphere to synthesize isoindole-1,3-diones. This method, detailed in a 2025 RSC publication, utilizes o-substituted benzamides as substrates, with Cs₂CO₃ and LiOtBu as bases in anhydrous DMF. The reaction proceeds via CO₂ insertion into a palladium-amide intermediate, followed by cyclization to form the dione ring.

Table 2: Key Reaction Conditions for CO₂-Based Carbonylation

ComponentQuantity/Parameter
Substrate0.2 mmol
Pd(TFA)₂10 mol%
Cs₂CO₃1.5 equiv
LiOtBu4 equiv
SolventDMF
Temperature140°C
Time18–24 h
Yield62–78%

Isotopic Labeling and Mechanistic Insights

Isotopic labeling experiments using ¹³CO₂ confirm that the carbonyl group in the dione originates from CO₂, rather than solvent or ligand decomposition. This method is particularly advantageous for introducing isotopic labels or avoiding toxic CO gas, though it requires higher temperatures (140°C) compared to aminocarbonylation.

Classical Condensation Routes

Historical Synthesis from 1984

The earliest reported synthesis of 2-methyl-5-phenoxyisoindole-1,3-dione involves the condensation of o-phenoxyphthalic anhydride with methylamine under refluxing acetic acid. This method, published in Tetrahedron Letters (1984), achieves moderate yields (50–60%) but suffers from lengthy reaction times (48–72 h) and limited functional group tolerance.

Limitations and Modern Adaptations

While classical methods are straightforward, they often require stoichiometric reagents and lack the efficiency of catalytic systems. Modern adaptations have replaced acetic acid with microwave irradiation, reducing reaction times to 1–2 h, though yields remain suboptimal (45–55%).

Comparative Analysis of Preparation Methods

Yield and Efficiency

  • Palladium-Catalyzed Aminocarbonylation : Highest yields (78–90%), scalable, and functional group tolerant.

  • CO₂-Based Carbonylation : Moderate yields (62–78%), avoids CO gas, suitable for isotopic labeling.

  • Classical Condensation : Lowest yields (45–60%), limited scalability, but simple setup.

Practical Considerations

  • Cost : Palladium catalysts increase costs, whereas classical methods use affordable reagents.

  • Safety : CO₂ methods eliminate risks associated with CO gas, enhancing laboratory safety.

  • Substrate Availability : o-Halobenzoates for palladium methods require multistep synthesis, whereas o-phenoxyphthalic anhydrides are commercially available .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-5-phenoxyisoindole-1,3-dione?

  • Methodological Answer : The compound can be synthesized via alkylation or arylation of isoindole-1,3-dione scaffolds. For example, Rhodium(III)-catalyzed hydroboration strategies (used for analogous phthalimide derivatives) can introduce substituents at specific positions . Additionally, nucleophilic substitution reactions involving phenoxy groups, as seen in related isoindole derivatives, may be adapted . Purification via recrystallization or column chromatography is recommended, with structural confirmation using 1H^1H-/13C^{13}C-NMR and HRMS-TOF .

Q. How should researchers characterize the compound’s purity and structure?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for phenoxy groups) and 13C^{13}C-NMR for carbonyl signals (C=O near 170 ppm) .
  • Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Analyze hydrogen-bonding networks using graph-set notation to identify motifs like R22(8)R_2^2(8) or C(4)C(4) chains, which influence packing .

Q. What are common impurities or byproducts during synthesis?

  • Methodological Answer : Monitor for incomplete substitution (e.g., residual hydroxyl groups) or over-alkylation byproducts using TLC or HPLC. For example, ethyl ester derivatives of indole-carboxylic acids (similar to intermediates in ) may form if protecting groups are not fully removed .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystal structures?

  • Methodological Answer : Perform comparative crystallographic analyses using SHELX suites to refine multiple datasets. Apply Etter’s graph-set theory to classify hydrogen bonds (e.g., intramolecular vs. intermolecular) and assess their thermodynamic stability via DFT calculations. Discrepancies may arise from solvent inclusion or polymorphism, requiring solvent-drop experiments or variable-temperature XRD .

Q. What strategies enable enantioselective synthesis of chiral analogs?

  • Methodological Answer : Use chiral organocatalysts (e.g., proline-derived catalysts) in asymmetric Michael additions or cyclization cascades, as demonstrated for indane-1,3-dione derivatives . Rhodium(III)-catalyzed hydroboration ( ) can also achieve Markovnikov selectivity for stereocontrolled functionalization .

Q. How should biological activity studies be designed for this compound?

  • Methodological Answer :

  • In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., MDAMB-231, SKHep-1) using MTT assays, following protocols for phthalimide-based ketones .
  • Mechanistic studies : Investigate interactions with glutamate receptors or enzymes using antagonists like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) to probe structural-activity relationships .

Q. What computational methods predict reactivity and intermolecular interactions?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Model electrophilic aromatic substitution or hydrogen-bonding energetics. Compare computed NMR shifts with experimental data to validate structures .
  • Docking Studies : Screen against targets like GABAA or NMDA receptors using AutoDock Vina, leveraging known interactions of isoindole derivatives with these proteins .

Q. How can researchers optimize synthetic yields while minimizing side reactions?

  • Methodological Answer : Use design-of-experiments (DoE) approaches to vary reaction parameters (temperature, catalyst loading). For example, ’s Rhodium-catalyzed conditions achieved high yields by optimizing solvent polarity and boron reagent stoichiometry . Monitor reaction progress in situ via IR spectroscopy for carbonyl intermediates .

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